molecular formula C13H19NO2 B13523730 Ethyl 2-(benzylamino)-2-methylpropanoate

Ethyl 2-(benzylamino)-2-methylpropanoate

Cat. No.: B13523730
M. Wt: 221.29 g/mol
InChI Key: IZJWTDWEIYLCOO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-2-methylpropanoate is a branched ester derivative featuring a benzylamino substituent at the 2-position of the propanoate backbone. This compound is structurally characterized by its ethyl ester group, a tertiary carbon bearing both a benzylamine moiety and a methyl group, which introduces steric hindrance and influences its chemical reactivity .

The compound’s applications span pharmaceutical and agrochemical intermediates, particularly in the synthesis of bioactive molecules. For instance, ethyl 2-(benzylamino)acetate, a structurally related analog, is highlighted as a key intermediate in chemical and pesticide production . This compound’s branched structure may enhance stability or modulate solubility compared to linear analogs, making it valuable in drug design .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(benzylamino)-2-methylpropanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3

InChI Key

IZJWTDWEIYLCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Methodology Overview

The aza-Michael addition is a key route for constructing N-benzylated β-amino esters, which are precursors to Ethyl 2-(benzylamino)-2-methylpropanoate. The process involves nucleophilic attack of benzylamine on α,β-unsaturated esters such as methyl crotonate, methyl methacrylate, and methyl acrylate under microwave irradiation, significantly reducing reaction times and improving yields compared to conventional heating.

Reaction Conditions and Data

Reagent Solvent Temperature (°C) Reaction Time Yield (%) Notes
Benzylamine + methyl crotonate Methanol 150 3 hours 98 Microwave, sealed vessel
Benzylamine + methyl methacrylate Methanol 130-150 6 hours 70-85 Microwave, open/closed systems
Benzylamine + methyl acrylate Methanol 115-130 3-4 hours 90-97 Microwave, open system

Source: Research by Chavelas-Hernández et al., 2023, and other recent studies.

The reaction mechanism involves nucleophilic addition of benzylamine to the β-position of the α,β-unsaturated ester, forming β-amino esters. Microwave irradiation accelerates this process, often yielding products in under 4 hours with yields exceeding 90%.

Esterification to Form this compound

Classical Esterification

The esterification of the corresponding amino acid derivative, 3-(benzylamino)-2-methylpropanoic acid , with ethanol under acid catalysis (e.g., sulfuric acid) is a standard route:

$$ \text{3-(benzylamino)-2-methylpropanoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O} $$

  • Reaction conditions: Reflux at ~78°C for 4-6 hours.
  • Yield: Moderate to high (50-85%), depending on purity and reaction control.

Microwave-Assisted Esterification

Recent advances demonstrate microwave-assisted esterification significantly shortens reaction times and enhances yields:

Reagents Solvent Temperature (°C) Time Yield (%) Notes
3-(benzylamino)-2-methylpropanoic acid + ethanol None 130-150 30-60 min 80-90 Microwave, sealed vessel

Source: Data extrapolated from esterification studies and supported by microwave esterification protocols.

This method involves direct heating of the acid with ethanol under microwave irradiation, often in the presence of catalytic amounts of acid, leading to rapid ester formation with minimal side reactions.

Alternative Synthetic Routes and Innovations

Direct Amino Ester Formation via Aza-Michael Addition

Recent research has explored direct conversion of α,β-unsaturated esters to amino esters via microwave-promoted aza-Michael addition, bypassing the need for isolating amino acids:

  • Procedure: Benzylamine reacts with methyl acrylate or methyl methacrylate in methanol under microwave irradiation at 115-150°C.
  • Results: Yields of 90-97% within 3-4 hours, with high purity confirmed by NMR.

Microwave-Assisted Multi-Step Synthesis

Some studies have integrated aza-Michael addition with subsequent esterification in a one-pot microwave process, reducing purification steps and reaction times, and improving overall efficiency.

Mechanistic Insights and Research Discoveries

Microwave Effect on Reaction Kinetics

Microwave irradiation enhances molecular agitation and energy transfer, leading to:

  • Accelerated reaction rates (up to 10-fold compared to conventional heating).
  • Improved yields and selectivity.
  • Reduced side reactions, especially in sensitive systems like amino esters.

Reaction Pathways

The primary pathway involves nucleophilic addition of benzylamine to the electrophilic β-carbon of the α,β-unsaturated ester, forming a β-amino ester intermediate. Subsequent esterification yields the target compound.

Notable Discoveries

Data Tables Summarizing Key Findings

Method Reagents Reaction Conditions Yield (%) Reaction Time Reference
Conventional Esterification Acid + Ethanol Reflux, 4-6 hrs 50-85 4-6 hours Literature
Microwave Esterification Acid + Ethanol 130-150°C, 30-60 min 80-90 30-60 min Recent studies
Aza-Michael Addition Benzylamine + Methyl Acrylate Microwave, 115-150°C 90-97 3-4 hours Chavelas-Hernández et al., 2023

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(benzylamino)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(benzylamino)-2-methylpropanoic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-(Benzylamino)-2-Methylpropanoate

  • Structure: The benzylamino group is at the 3-position instead of the 2-position.
  • Impact: Positional isomerism alters steric and electronic environments.
  • CAS No.: 99985-63-4 .

Ethyl 2-(Benzylamino)propanoate

  • Structure: Lacks the 2-methyl group on the propanoate chain.
  • Impact : The absence of branching reduces steric hindrance, increasing susceptibility to enzymatic hydrolysis or nucleophilic attack compared to the methyl-substituted analog .
Compound Molecular Formula CAS No. Key Structural Feature
Ethyl 2-(benzylamino)-2-methylpropanoate C₁₃H₁₉NO₂ Not specified 2-methyl, 2-benzylamino substitution
Ethyl 3-(benzylamino)-2-methylpropanoate C₁₃H₁₉NO₂ 99985-63-4 3-benzylamino substitution
Ethyl 2-(benzylamino)propanoate C₁₂H₁₇NO₂ Not specified Linear propanoate backbone

Functional Group Modifications

Ethyl 2-(Cyclohexylamino)propanoate

  • Structure : Cyclohexyl group replaces benzyl.

Ethyl 2-(Halophenoxy)-2-Methylpropanoates

  • Examples: Ethyl 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoate (CAS 1187627-09-3) . Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2) .
  • Impact: Phenoxy substituents introduce electronegative atoms, enhancing acidity (pKa ~3–4) and enabling use as herbicidal agents, unlike the amino-substituted target compound .

Benzo[e][1,4]diazepin-Based Derivatives

  • Example: Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate.

Hydrazinyl-Morpholino Derivatives

  • Example: Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate.
  • Impact: Fluorine and morpholino groups enhance metabolic stability and target selectivity, likely for anticancer or antiviral applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(benzylamino)-2-methylpropanoate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between benzylamine and ethyl haloacetate derivatives (e.g., ethyl chloroacetate or iodoacetate). Optimization involves:

  • Catalysts : Use of bases like sodium hydroxide to deprotonate benzylamine, enhancing nucleophilicity .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature : Room temperature or mild heating (40–60°C) balances yield and side-product formation .
  • Purification : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography ensures purity .
    • Key Data : Yields range from 65% to 85% depending on haloacetate reactivity (iodo > bromo > chloro) .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 3.5–4.2 ppm (ester CH2 and benzyl CH2), and δ 7.2–7.4 ppm (aromatic protons) confirm backbone structure .
  • 13C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 50–60 ppm (quaternary carbon adjacent to the amino group) .
    • Mass Spectrometry (LCMS) : Molecular ion [M+H]+ at m/z 236 (calculated) and fragmentation patterns validate molecular weight .

Q. How can functional groups in this compound be analyzed experimentally?

  • Infrared Spectroscopy (IR) :

  • Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch of secondary amine) .
    • Hydrolysis Studies : Acidic/basic hydrolysis of the ester group yields carboxylic acid or alcohol derivatives, confirming ester reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Controlled Experiments :

  • pH Monitoring : Side reactions (e.g., over-alkylation) are minimized by maintaining pH 8–9 during benzylamine addition .
  • Time-Dependent Analysis : Use TLC or HPLC to track intermediate formation; stopping the reaction at 2–3 hours prevents decomposition .
    • Case Study : Ethyl iodoacetate yields higher purity (85%) than ethyl chloroacetate (65%) due to faster kinetics, reducing side products like dialkylated amines .

Q. What computational methods predict the reactivity or biological interactions of this compound?

  • Molecular Docking : Simulate binding to enzymes (e.g., proteases) using software like AutoDock. The benzylamino group shows affinity for hydrophobic pockets in receptor models .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites; the ester carbonyl is a hotspot for hydrolysis .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers. The R-configuration shows 20% higher enzyme inhibition in preliminary assays .
  • Stereochemical Stability : Racemization studies under physiological pH (7.4) reveal <5% epimerization over 24 hours, confirming metabolic stability .

Data Contradiction Analysis

  • Example : Conflicting reports on ester hydrolysis rates (acidic vs. basic conditions):
    • Evidence : Basic hydrolysis (NaOH/EtOH) completes in 1 hour, while acidic (HCl/MeOH) requires 3 hours. Contradictions arise from solvent polarity effects on transition states .
    • Resolution : Kinetic studies under standardized conditions (e.g., 1M HCl vs. 1M NaOH in 50% aqueous ethanol) clarify mechanism dominance (SN2 vs. acid-catalyzed) .

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